MDM2-p53-IN-16 -

MDM2-p53-IN-16

Catalog Number: EVT-10986540
CAS Number:
Molecular Formula: C32H33N3O5
Molecular Weight: 539.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MDM2-p53-IN-16 is a small molecule inhibitor designed to disrupt the interaction between the Mouse double minute 2 protein (MDM2) and the tumor suppressor protein p53. This interaction is critical in regulating p53's role in the cellular response to stress and DNA damage, making MDM2-p53-IN-16 a potential therapeutic agent in cancer treatment, particularly for tumors with wild-type p53.

Source

The compound has been synthesized and evaluated in various studies focusing on its anti-cancer properties. Research has indicated that inhibitors like MDM2-p53-IN-16 can restore p53 function, leading to apoptosis in cancer cells that overexpress MDM2, which typically leads to p53 degradation .

Classification

MDM2-p53-IN-16 belongs to a class of compounds known as MDM2 inhibitors. These compounds are characterized by their ability to bind to MDM2, preventing it from interacting with p53, thus allowing p53 to accumulate and exert its tumor-suppressive functions.

Synthesis Analysis

Methods

The synthesis of MDM2-p53-IN-16 involves several key steps, typically starting from readily available aldehydes. A notable method includes the reaction of aldehydes with ammonia to form a cis-imidazoline core, which is then modified through disrotatory closure reactions in the presence of bases. This process can yield high reaction efficiencies, often exceeding 90% .

Technical Details

  1. Starting Materials: Aldehydes, ammonia.
  2. Reagents: Bases for disrotatory closure.
  3. Yield: Up to 95% for certain intermediates.
  4. Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for structural confirmation.
Molecular Structure Analysis

Structure

MDM2-p53-IN-16 features a complex molecular structure that includes an imidazoline ring, which is crucial for its binding affinity to MDM2. The specific arrangement of substituents on this core influences its biological activity.

Data

The molecular formula and specific structural data can be derived from spectroscopic methods such as NMR and MS, which provide insights into the compound's functional groups and connectivity.

Chemical Reactions Analysis

Reactions

The primary reaction mechanism involves the inhibition of the MDM2-p53 interaction. When MDM2-p53-IN-16 binds to MDM2, it prevents MDM2 from ubiquitinating p53, thereby stabilizing p53 levels in the cell.

Technical Details

  1. Inhibition Mechanism: Competitive inhibition at the p53 binding site on MDM2.
  2. Biological Assays: Cytotoxicity assays (e.g., MTT assay) demonstrate increased p53 levels and reduced cell viability in cancer cell lines treated with MDM2-p53-IN-16 .
Mechanism of Action

Process

MDM2-p53-IN-16 operates by binding to the hydrophobic pocket of MDM2, thereby blocking its interaction with p53. This action leads to:

  1. Stabilization of p53: Increased levels of active p53 protein.
  2. Induction of Apoptosis: Enhanced transcriptional activity of p53 leads to cell cycle arrest and apoptosis in tumor cells.

Data

Studies have shown that treatment with MDM2 inhibitors results in significant upregulation of p53 target genes involved in apoptosis and cell cycle regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid compound.
  • Solubility: Solubility may vary based on solvent choice; common solvents include dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts specifically with MDM2 without affecting other cellular proteins significantly.

Relevant data regarding melting point, boiling point, and other thermodynamic properties are usually determined during characterization but may vary based on synthesis conditions.

Applications

MDM2-p53-IN-16 has significant potential in scientific research and clinical applications:

  1. Cancer Therapy: Primarily investigated as a treatment for cancers that express wild-type p53 but have elevated levels of MDM2.
  2. Research Tool: Used in studies exploring the dynamics of the p53-MDM2 interaction and its implications in cancer biology.
  3. Drug Development: Serves as a lead compound for developing more potent analogs aimed at enhancing therapeutic efficacy against tumors resistant to conventional treatments .
Molecular Mechanisms of p53 Regulation by MDM2

Ubiquitin-Proteasome Pathway Dynamics

Murine Double Minute 2 (MDM2) serves as the primary E3 ubiquitin ligase for tumor protein p53, orchestrating its degradation via the 26S proteasome system. This process involves sequential enzymatic activities: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and MDM2 as the substrate-specific E3 ligase [2] [6]. MDM2 catalyzes the covalent attachment of polyubiquitin chains linked through lysine 48 (K48) residues on p53, targeting it for proteasomal degradation [2] [9]. This modification occurs predominantly on six critical lysine residues (K370, K372, K373, K381, K382, K386) within the C-terminal regulatory domain of p53 [2].

The dynamics of this pathway exhibit concentration-dependent effects. Low MDM2 levels promote p53 monoubiquitination and nuclear export, while elevated MDM2 concentrations induce polyubiquitination and cytoplasmic degradation [2] [6]. DNA damage disrupts this equilibrium through post-translational modifications; phosphorylation of p53 at serine 15 and serine 20 by ATM/ATR kinases sterically hinders MDM2 binding, while MDM2 phosphorylation at serine 395 by ATM impairs its E3 ligase activity [4] [8]. Additionally, Casein Kinase I-mediated phosphorylation of MDM2 triggers its recognition by SCFβ-TRCP E3 ligase, leading to MDM2 autodegradation and subsequent p53 stabilization [8].

Table 1: Ubiquitin Chain Linkages in MDM2-Mediated p53 Regulation

Ubiquitin Linkage TypeFunctional ConsequenceMDM2 Requirement
K48-linked polyubiquitinationProteasomal degradationHigh MDM2 concentration
MonoubiquitinationNuclear exportLow MDM2 concentration
K63-linked ubiquitinationSignaling modulationContext-dependent

Structural Basis of p53-Murine Double Minute 2 Protein-Protein Interaction

The N-terminal transactivation domain (residues 15-29) of p53 adopts an amphipathic α-helical conformation that docks into a deep hydrophobic cleft on Murine Double Minute 2's N-terminal domain. Structural analyses reveal this cleft comprises three critical subsites accommodating p53's triad residues: phenylalanine 19 (Phe19), tryptophan 23 (Trp23), and leucine 26 (Leu26) [3] [10]. X-ray crystallography and NMR studies demonstrate that Phe19 inserts into a deep subpocket formed by Murine Double Minute 2 residues leucine 54, glycine 58, and isoleucine 61, while Trp23 engages hydrophobic residues histidine 73 and tyrosine 67 through π-stacking interactions [3] [4].

The binding interface extends beyond these anchor points. Murine Double Minute 2 residues leucine 82 and valal 93 form van der Waals contacts with p53's leucine 22 and lysine 24, respectively, while an electrostatic interaction occurs between Murine Double Minute 2 glutamate 69 and p53 arginine 19 [3] [10]. This intricate network creates a high-affinity interaction with a dissociation constant (Kd) of approximately 150-300 nM [4]. The structural plasticity of Murine Double Minute 2's lid domain (residues 19-23) further modulates accessibility to the p53-binding cleft, functioning as a pseudo-substrate regulator [4].

Table 2: Key Structural Motifs in p53-Murine Double Minute 2 Interface

Structural ElementFunctional RoleCritical Residues
Murine Double Minute 2 hydrophobic cleftPrimary p53 binding siteLeu54, Gly58, Ile61, His73, Tyr67
p53 α-helical motifMDM2-binding domainPhe19, Leu22, Trp23, Leu26
Murine Double Minute 2 lid domainAllosteric regulation of binding cleftPhe19, Trp23 (Murine Double Minute 2)
Murine Double Minute 2 RING domainE2 ubiquitin-conjugating enzyme recruitmentCys441, Cys464, Cys475

Allosteric Modulation of Murine Double Minute 2 E3 Ligase Activity

Murine Double Minute 2 exhibits complex allosteric regulation across its functional domains. Ligand binding to the N-terminal p53-binding pocket induces conformational changes that propagate to the C-terminal RING domain. Biochemical studies demonstrate that p53-mimetic compounds like nutlins cause exposure of Murine Double Minute 2's central acidic domain, enhancing accessibility for p53's core domain and facilitating subsequent ubiquitination [4]. This allosteric communication enables Murine Double Minute 2 to function as a "conformational switch" that couples substrate recognition with E3 ligase activation.

The RING domain itself is subject to allosteric modulation. Phosphorylation at serine 395 by ATM kinase alters RING domain architecture, exposing an RNA-binding pocket that paradoxically enhances Murine Double Minute 2's ability to stimulate p53 translation during DNA damage responses [4] [7]. Additionally, the extreme C-terminal tail (residues 486-491) autoinhibits Murine Double Minute 2's E3 activity by occupying the RING domain surface; deletion or extension of this region substantially impairs ubiquitin ligase function [2] [4]. Murine Double Minute 4 (MDMX) binding further modulates Murine Double Minute 2's allosteric behavior—heterodimerization stabilizes the RING domain structure, enhancing Murine Double Minute 2's E3 activity toward p53 while inhibiting Murine Double Minute 2 autoubiquitination [2] [6].

Feedback Loop Dysregulation in Oncogenesis

The p53-Murine Double Minute 2 autoregulatory loop operates as a bistable switch maintaining cellular homeostasis. Under physiological conditions, p53 transactivates the Murine Double Minute 2 P2 promoter, creating negative feedback that limits p53 accumulation and activity [1] [5]. Oncogenic disruption occurs through multiple mechanisms: Murine Double Minute 2 gene amplification (observed in ~7% of all cancers and 17-37% of sarcomas), Murine Double Minute 2 promoter polymorphisms (SNP309G allele increasing expression), or Murine Double Minute 2 protein stabilization [1] [6]. These alterations create imbalanced feedback that constitutively suppresses p53 tumor suppressor functions.

Genetic evidence from murine models demonstrates the pathological consequences of feedback dysregulation. Mice harboring disrupted p53 response elements in the Murine Double Minute 2 P2 promoter (Murine Double Minute 2P2/P2) develop normally but exhibit hematopoietic stem cell hypersensitivity to ionizing radiation due to unrestrained p53 activity and Puma-mediated apoptosis [5]. Conversely, Murine Double Minute 2 overexpression accelerates tumorigenesis in Eμ-myc transgenic models and promotes chemoresistance [6] [10]. Feedback failure also enables mutant p53 gain-of-function activities; conformational mutants like R175H and contact mutants like R248Q not only lose tumor suppressive capacity but also acquire oncogenic properties through aberrant interactions with NF-κB, ETS, and HIF1α transcription factors [10].

Table 3: Oncogenic Consequences of p53-Murine Double Minute 2 Feedback Dysregulation

Dysregulation MechanismTumor PrevalencePathological Consequences
Murine Double Minute 2 gene amplification17-37% sarcomas, 7% overallConstitutive p53 suppression
Murine Double Minute 2 SNP309 polymorphismHigher frequency in sporadic cancersEnhanced Murine Double Minute 2 transcription, reduced p53 activity
Murine Double Minute 2 protein stabilizationMultiple tumor typesAccelerated p53 degradation
p53 DNA-binding mutations>50% of all human cancersLoss of transactivation, gain-of-oncogenic functions
Murine Double Minute 4 overexpressionMelanoma, retinoblastomaReinforcement of Murine Double Minute 2-mediated p53 suppression

Therapeutically, compounds like MDM2-p53-IN-16 exploit structural knowledge to disrupt this interaction. By mimicking the p53 α-helical motif with optimized pharmacophores, such inhibitors competitively occupy Murine Double Minute 2's hydrophobic cleft, preventing p53 binding and triggering p53-dependent cell cycle arrest/apoptosis in cancer cells retaining wild-type p53 [3] [10]. Their efficacy is modulated by Murine Double Minute 4 expression levels, highlighting the complex interplay within this oncogenic regulatory circuit [7] [10].

Properties

Product Name

MDM2-p53-IN-16

IUPAC Name

methyl (2S)-4-methyl-2-[[(2S)-2-[[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]amino]-3-phenylpropanoyl]amino]pentanoate

Molecular Formula

C32H33N3O5

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C32H33N3O5/c1-20(2)18-26(32(39)40-3)35-30(37)25(19-21-12-6-4-7-13-21)34-31(38)29(36)27-23-16-10-11-17-24(23)33-28(27)22-14-8-5-9-15-22/h4-17,20,25-26,33H,18-19H2,1-3H3,(H,34,38)(H,35,37)/t25-,26-/m0/s1

InChI Key

ANEVZIOZUQXCFC-UIOOFZCWSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.